Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate
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Overview
Description
“Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” is a chemical compound with the molecular formula C12H18N2O4S . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the use of amino acids and a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines . This process is typically metal-free, making it an eco-friendly synthetic strategy .Molecular Structure Analysis
The molecular structure of “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” includes a butyl group, an isoxazole ring, and an acetate group . The isoxazole ring is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of isoxazole derivatives like “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” is a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” are not explicitly mentioned in the retrieved information .Scientific Research Applications
Drug Discovery and Isoxazole Scaffold
The isoxazole moiety is a five-membered heterocyclic ring commonly found in commercially available drugs. Researchers have explored novel synthetic strategies to create isoxazoles without relying on metal catalysts. Metal-free synthetic routes are preferred due to their eco-friendliness and reduced waste generation . Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate could serve as a valuable scaffold for drug discovery, especially in the context of isoxazole-based drug design.
COX-1 Inhibition for Cancer and Neuro-Inflammation
Vitale et al. designed and synthesized new isoxazoles, including derivatives of Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate. One such compound, a highly selective COX-1 inhibitor, shows promise for cancer therapy and neuro-inflammation-derived neurodegenerative diseases . The inhibition of cyclooxygenase-1 (COX-1) is an attractive therapeutic strategy in these contexts.
Polymer Functionalization
Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate could find applications in polymer chemistry. Researchers often functionalize polymers by binding reactive side groups to monomers and then polymerizing them. This approach allows the incorporation of specific pendant groups into the polymer structure .
Future Directions
properties
IUPAC Name |
butyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-4-5-17-12(16)8-19-7-11(15)13-10-6-9(2)18-14-10/h6H,3-5,7-8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSRTLSGNBYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC(=O)NC1=NOC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate |
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